![molecular formula C22H14BrFN2O3S B14103077 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103077.png)
7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the bromo and fluorophenyl groups. The final step often involves cyclization to form the chromeno-pyrrole structure.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, it might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H14BrFN2O3S |
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Molecular Weight |
485.3 g/mol |
IUPAC Name |
7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14BrFN2O3S/c1-10-11(2)30-22(25-10)26-18(13-5-3-4-6-15(13)24)17-19(27)14-9-12(23)7-8-16(14)29-20(17)21(26)28/h3-9,18H,1-2H3 |
InChI Key |
UMZAHMCUSFDDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5F)C |
Origin of Product |
United States |
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